REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:6]=[CH:5][NH:4][C:3]=1[C:7]([O:9][CH3:10])=[O:8].[H-].[Na+].[NH2:13]Cl>CN(C=O)C>[NH2:13][N:4]1[CH:5]=[CH:6][C:2]([Cl:1])=[C:3]1[C:7]([O:9][CH3:10])=[O:8] |f:1.2|
|
Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
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ClC1=C(NC=C1)C(=O)OC
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Name
|
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
15 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
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42 mL
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Type
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reactant
|
Smiles
|
NCl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the contents were stirred for 1 h at ambient temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
the contents were stirred for another 30 min at −10° C
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The solvents were removed under reduced pressure
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Type
|
EXTRACTION
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Details
|
the residue was extracted with MTBE
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
to give a brown solid
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Type
|
CUSTOM
|
Details
|
The crude residue was purified by CombiFlash (REDISEP®, silica gel, 40 g, 20% EtOAc/hexanes)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NN1C(=C(C=C1)Cl)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.75 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |